molecular formula C17H16N2O B2987013 (E)-N-(1-cyanopropyl)-3-naphthalen-1-ylprop-2-enamide CAS No. 1252571-80-4

(E)-N-(1-cyanopropyl)-3-naphthalen-1-ylprop-2-enamide

Cat. No. B2987013
CAS RN: 1252571-80-4
M. Wt: 264.328
InChI Key: YHEUUFBVJGXTDN-UHFFFAOYSA-N
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Description

(E)-N-(1-cyanopropyl)-3-naphthalen-1-ylprop-2-enamide, also known as CPNPP, is a chemical compound that has been extensively studied in scientific research due to its potential pharmacological properties. CPNPP belongs to the class of naphthalene derivatives and is known to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties.

Scientific Research Applications

Colorimetric Sensing

  • Fluoride Ion Detection : N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives, similar in structure to (E)-N-(1-cyanopropyl)-3-naphthalen-1-ylprop-2-enamide, have been synthesized and investigated for their colorimetric sensing abilities. Specifically, one derivative containing a 3,5-dinitrophenyl group demonstrated a drastic color transition in response to fluoride ions, indicating its potential as a naked-eye detector for fluoride in solutions (Younes et al., 2020).

Material Science and Synthesis

  • Synthesis of Naphthalenes : Enaminones, structurally related to this compound, have been used as synthons in directed C-H functionalization for synthesizing naphthalenes. This process is significant in material science for integrating reactive functionalities into cyclic frameworks (Zhou et al., 2016).
  • Antimicrobial Polyacrylamides : Polycyclic chalcone-containing polyacrylamides, which include structures similar to the given compound, have been synthesized and demonstrated notable antibacterial and antifungal activities. This highlights their potential use as antimicrobial agents (Boopathy et al., 2017).

Supramolecular Chemistry

  • Naphthalene Diimides (NDIs) : NDIs, which are structurally related to the given compound, have been widely studied for their applications in material and supramolecular science. They are used in conducting thin films, molecular sensors, and as components in supramolecular ensembles like "nanotubes" (Bhosale et al., 2008).
  • Functional Naphthalene Diimides : Further exploration of NDIs has led to their application in sensors, host-guest complexes for molecular switching devices, and catalysis through anion-π interactions, demonstrating the versatility of naphthalene-based compounds in various scientific applications (Kobaisi et al., 2016).

Theoretical Studies

  • Tautomeric Equilibriums : Theoretical studies, such as the one on the tautomeric enol imine ↔ enaminone equilibrium, contribute to understanding the chemical behavior of similar compounds in different solvents, which is crucial for their application in various scientific fields (Nagy & Fabian, 2006).

Organic Electronics

  • Organic Thin Film Transistors : Core-expanded naphthalene diimide derivatives have been developed for use in organic thin film transistors. These findings demonstrate the potential of naphthalene-based compounds in electronic applications (Hu et al., 2011).

properties

IUPAC Name

(E)-N-(1-cyanopropyl)-3-naphthalen-1-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-2-15(12-18)19-17(20)11-10-14-8-5-7-13-6-3-4-9-16(13)14/h3-11,15H,2H2,1H3,(H,19,20)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEUUFBVJGXTDN-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)C=CC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C#N)NC(=O)/C=C/C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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